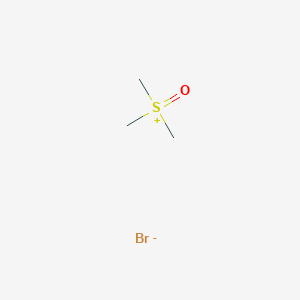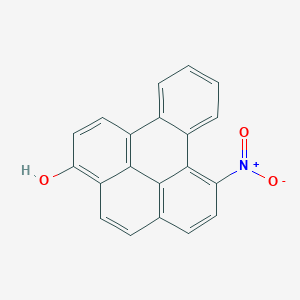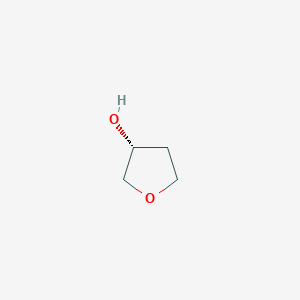
Chlorhydrate d'amosulalol
Vue d'ensemble
Description
Applications De Recherche Scientifique
YM-09538 has several scientific research applications:
Chemistry: It is used as a model compound to study adrenergic receptor inhibition.
Biology: Research involving YM-09538 helps in understanding the physiological effects of adrenergic receptor inhibition.
Medicine: The compound is studied for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: YM-09538 is used in the development of new antihypertensive drugs and other pharmaceutical applications
Mécanisme D'action
YM-09538 exerts its effects by inhibiting α1 and β1-adrenergic receptors. This inhibition leads to a decrease in reflexogenic increases in heart rate and plasma renin activity. The compound binds to these receptors, blocking their activity and preventing the physiological responses typically mediated by these receptors .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Amosulalol hydrochloride blocks both postsynaptic α1- and β1-adrenoceptors to almost the same extent . It interacts with these receptors, inhibiting their activity and thus reducing blood pressure .
Cellular Effects
Amosulalol hydrochloride has been shown to suppress monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface, which had been enhanced by insulin-induced hypoglycaemia .
Molecular Mechanism
The mechanism of action of Amosulalol hydrochloride involves its antagonistic effects on α1- and β-adrenoceptors . By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in blood pressure .
Temporal Effects in Laboratory Settings
After intravenous administration in mice, the plasma concentration of Amosulalol hydrochloride declined biphasically, with a terminal half-life of 1.1 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% .
Metabolic Pathways
Amosulalol hydrochloride is extensively metabolized in laboratory animals . The metabolites found in these animals were derived through the hydroxylation (M-1, M-3, M-4), demethylation (M-2), and oxidative cleavage of the C-N bond (M-5) . Some of them were subsequently conjugated to their glucuronides or sulfates .
Méthodes De Préparation
The synthesis of YM-09538 involves several steps. The condensation of 2-methoxyphenol with ethylene oxide produces 2-(2-methoxyphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(2-methoxyphenoxy)ethyl chloride. The reaction of this compound with benzylamine forms N-[2-(2-methoxyphenoxy)ethyl]benzylamine. This intermediate is then condensed with 2-methyl-5-bromoacetylbenzenesulfonamide to afford N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine. The final steps involve reduction with sodium borohydride and debenzylation by hydrogenation with hydrogen over palladium on carbon .
Analyse Des Réactions Chimiques
YM-09538 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: The compound undergoes substitution reactions, particularly during its synthesis when intermediates are formed by substituting different functional groups. Common reagents used in these reactions include thionyl chloride, sodium borohydride, and hydrogen over palladium on carbon.
Comparaison Avec Des Composés Similaires
YM-09538 is compared with its stereoisomers and the corresponding desoxy derivative, YM-11133. The stereoisomers of YM-09538 exhibit different potencies at α1, α2, β1, and β2 adrenoceptors. YM-11133, the desoxy derivative, shows similar adrenoceptor blocking properties but with varying potencies. The unique aspect of YM-09538 is its dual inhibition of both α1 and β1-adrenergic receptors, which distinguishes it from other compounds that may only target one type of receptor .
Propriétés
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70958-86-0, 93633-92-2 | |
| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YM 09538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amosulalol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



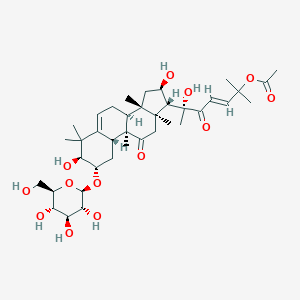
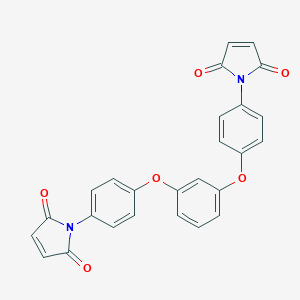

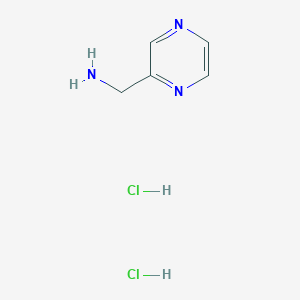
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)






